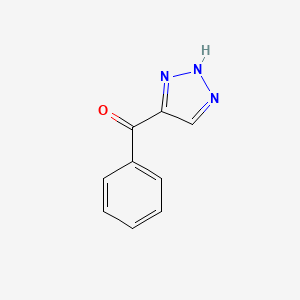

Benzoyltriazol

Description

Benzotriazole (C₆H₅N₃) is a heterocyclic compound featuring a benzene ring fused to a triazole ring containing three nitrogen atoms. It is widely recognized for its versatility in synthetic chemistry, serving as a stabilizing agent, corrosion inhibitor, and intermediate in pharmaceuticals and materials science . Its derivatives are pivotal in medicinal chemistry, with applications in antimicrobial, antitumor, and anti-inflammatory agents. The compound’s ability to act as a synthetic auxiliary in nucleophilic and electrophilic reactions further underscores its utility in organic synthesis .

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

phenyl(2H-triazol-4-yl)methanone |

InChI |

InChI=1S/C9H7N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) |

InChI Key |

SANQECZWBCESOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

In a stainless steel reactor, o-phenylenediamine, sodium nitrite, and water are combined in a 1:1.1–1.2:10–15 molar ratio. The mixture is heated to 240–260°C under 3.0–4.0 MPa pressure for 3–3.5 hours. Post-reaction, the product is cooled to 120–130°C, acidified to pH 5.0 with sulfuric acid, and subjected to liquid-liquid separation. The organic layer is then purified via vacuum distillation, collecting fractions at 202–204°C under 15 mmHg.

Performance Metrics

This method achieves a yield of 98.5–98.7% with a product purity exceeding 99.5%. The table below compares outcomes across three experimental trials:

| Parameter | Trial 1 | Trial 2 | Trial 3 |

|---|---|---|---|

| Temperature (°C) | 240 | 260 | 250 |

| Pressure (MPa) | 3.0 | 4.0 | 3.5 |

| Reaction Time (h) | 3.0 | 3.5 | 3.2 |

| BTA Purity (%) | 99.6 | 99.5 | 99.7 |

| Yield (%) | 98.6 | 98.5 | 98.7 |

The absence of acetic acid minimizes side products like benzimidazolone, while the pressurized environment accelerates reaction kinetics.

Alternative Synthetic Routes

Benzimidazolone Intermediate Method

Benzimidazolone, derived from o-phenylenediamine and urea, reacts with sodium nitrite at 190°C under high pressure for 75 minutes. Acidification and purification yield BTA at 85.3% efficiency. However, the high cost of benzimidazolone limits this method’s industrial viability.

o-Nitrophenylhydrazine Hydrogenation

o-Nitrophenylhydrazine is cyclized in an ammoniacal solution at 140°C under pressure to form 1-hydroxybenzotriazole (HBTA). Catalytic hydrogenation with a copper-chromium oxide catalyst at 160–170°C converts HBTA to BTA with an 89% yield. Although efficient, the multi-step process and catalyst costs hinder large-scale adoption.

o-Nitrochlorobenzene Route

This two-step method synthesizes HBTA from o-nitrochlorobenzene and hydrazine hydrate, followed by deoxygenative hydrogenation to BTA. Total yields reach 98.6%, but the use of hazardous chlorinated intermediates raises safety concerns.

Comparative Analysis of Industrial Viability

The high-pressure one-step method surpasses traditional techniques in yield, purity, and operational efficiency. Key advantages include:

-

Shorter reaction times (3–3.5 hours vs. 6–8 hours for diazotization).

-

Scalability due to controlled exothermicity and continuous production compatibility.

In contrast, methods relying on benzimidazolone or o-nitrochlorobenzene are constrained by reagent costs and safety protocols .

Chemical Reactions Analysis

Reaction with Ozone

Ozonolysis of 1H-benzotriazole proceeds via electrophilic attack on the benzene ring, forming multiple intermediates:

Key Findings :

| m/z | Proposed Structure | Pathway | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| 150 | Hydroxyperoxide intermediate | Ozone addition to benzo-ring | |

| 124 | Glyoxylic acid derivative | Decomposition of ozonide | – |

| 148 | Quinone-like structure | Radical-mediated oxidation | – |

Coordination with Metals

Benzotriazole acts as a corrosion inhibitor by forming stable complexes with copper surfaces:

Reaction :

-

The lone pairs on triazole nitrogen atoms facilitate chelation, creating a protective layer .

-

Effective at concentrations as low as 1 mM in aqueous systems .

Formation of N,O-Acetals

Benzotriazole reacts with aromatic aldehydes in ethanol to form N,O-acetals:

Reaction :

Example Products :

| Aldehyde | Product Yield (%) |

|---|---|

| Benzaldehyde | 85 |

| 4-Nitrobenzaldehyde | 78 |

N-Amination and Subsequent Reactions

N-Amination with hydroxylamine-O-sulfonic acid yields 1-aminobenzotriazole:

Reaction :

-

Oxidation : Treatment with lead(IV) acetate generates benzyne (C₆H₄), which dimerizes to biphenylene :

Photocyclization to Benzotriazinones

While not a direct reaction of benzotriazole, related benzotriazin-4(3H)-ones are synthesized via photocyclization of aryl triazine precursors under violet light (420 nm) . This method achieves >90% yield in 10 minutes under continuous flow conditions.

Scientific Research Applications

Medicinal Chemistry

Benzoyltriazol derivatives are notable for their broad spectrum of biological activities, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit potent antibacterial properties. For instance, a series of oxazolidinone derivatives containing this compound moieties were found to be effective against both susceptible and resistant strains of Gram-positive bacteria, showing minimum inhibitory concentration (MIC) values as low as 0.125 μg/ml .

Antiprotozoal and Anthelmintic Properties

This compound compounds have also been evaluated for their antiprotozoal activity. A derivative was shown to significantly inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, with a dose-dependent effect . Additionally, some this compound derivatives demonstrated anthelmintic activity comparable to standard drugs like albendazole against Pheretima posthuma .

Anti-inflammatory Effects

Studies indicate that certain this compound derivatives possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

Materials Science

In materials science, this compound is utilized for its unique properties.

Corrosion Inhibitors

This compound is recognized for its effectiveness as a corrosion inhibitor in various metal substrates. Its ability to form a protective film on metal surfaces helps prevent corrosion in aggressive environments .

Photostabilizers

The compound is also used as a photostabilizer in polymer formulations, enhancing the durability and longevity of materials exposed to UV radiation .

Environmental Applications

This compound derivatives have been investigated for their environmental impact and applications.

Pesticide Development

Research has indicated that this compound-based compounds can serve as effective pesticides due to their biological activity against various pests and pathogens affecting crops .

Wastewater Treatment

Recent studies highlight the potential of this compound compounds in wastewater treatment processes, particularly in the removal of heavy metals and organic pollutants from industrial effluents .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against resistant bacteria (MIC: 0.125 μg/ml) |

| Antiprotozoal | Significant growth inhibition of Trypanosoma cruzi | |

| Anti-inflammatory | Potential use in inflammatory diseases | |

| Materials Science | Corrosion Inhibitor | Forms protective films on metals |

| Photostabilizer | Enhances UV resistance in polymers | |

| Environmental | Pesticide Development | Effective against agricultural pests |

| Wastewater Treatment | Removes heavy metals and pollutants |

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported on a series of this compound derivatives that exhibited enhanced antibacterial activity compared to traditional antibiotics like linezolid. The introduction of specific substituents on the this compound scaffold significantly improved efficacy against resistant strains .

- Corrosion Resistance : Research conducted by a team at the University of Science and Technology demonstrated that coatings containing this compound provided superior corrosion resistance for steel substrates exposed to saline environments, outperforming conventional inhibitors .

- Environmental Remediation : A project led by environmental scientists highlighted the use of this compound compounds in bioremediation efforts to detoxify industrial wastewater, showcasing their effectiveness in reducing toxic heavy metal concentrations significantly .

Mechanism of Action

The mechanism of action of Benzoyltriazol involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are involved in neurotransmission . The compound’s strong dipole moment and hydrogen bonding ability facilitate these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzotriazole belongs to a broader class of nitrogen-containing heterocycles, including benzothiazole and benzimidazole . Below is a detailed comparison of their structural, synthetic, and functional properties.

Structural and Functional Differences

Research Findings and Data Tables

Table 1: Pharmacological Profiles of Select Derivatives

Table 2: Physicochemical Properties

| Property | Benzotriazole | Benzothiazole | Benzimidazole |

|---|---|---|---|

| LogP | 1.2 | 2.5 | 1.8 |

| Melting Point | 98–100°C | 128–130°C | 170–172°C |

| Solubility | Moderate in DMSO | Low in water | High in polar solvents |

Critical Analysis and Limitations

While benzotriazole excels in corrosion inhibition and synthetic versatility, its environmental persistence raises concerns . Benzothiazole derivatives, though potent in oncology, often face bioavailability challenges due to hydrophobicity . Benzimidazoles’ reliance on metal coordination for enhanced activity complicates their pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Benzoyltriazol derivatives with high purity?

- Answer : Synthesis requires optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry of reagents like o-phenylenediamine). Purification techniques such as recrystallization or column chromatography are critical to isolate high-purity products. Analytical validation via NMR (¹H/¹³C), HPLC (≥95% purity), and melting point analysis ensures reproducibility. For novel derivatives, elemental analysis and mass spectrometry (MS) are mandatory to confirm molecular identity .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Answer : Stability studies should include:

- Thermal analysis : TGA (thermogravimetric analysis) to assess decomposition temperatures.

- pH-dependent stability : UV-Vis spectroscopy to monitor structural integrity across pH ranges (e.g., 2–12).

- Light sensitivity : Accelerated photodegradation tests using xenon-arc lamps, followed by HPLC quantification of degradation products .

Q. What are the standard protocols for validating this compound’s role as a corrosion inhibitor in material science studies?

- Answer : Use electrochemical methods such as:

- Potentiodynamic polarization to measure corrosion current density.

- Electrochemical impedance spectroscopy (EIS) to evaluate inhibitor adsorption efficiency.

- Surface characterization via SEM/EDS to confirm inhibitor film formation on metal substrates. Reference control experiments without inhibitors to establish baseline corrosion rates .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound across different model systems?

- Answer : Conduct systematic comparisons using:

- In vitro assays : Compare cytotoxicity (e.g., MTT assay) in human cell lines (e.g., HepG2, HEK293) with ecotoxicity data from aquatic models (e.g., Daphnia magna).

- Dose-response meta-analysis : Pool data from peer-reviewed studies to identify confounding variables (e.g., exposure duration, solvent effects).

- Mechanistic studies : Use transcriptomics/proteomics to elucidate species-specific metabolic pathways .

Q. What advanced methodologies are recommended for studying this compound’s environmental degradation pathways?

- Answer : Employ:

- LC-QTOF-MS : To identify transient degradation intermediates in soil/water matrices.

- Isotopic labeling : Track mineralization rates using ¹⁴C-labeled this compound in microcosm experiments.

- Computational modeling : DFT (Density Functional Theory) to predict reaction pathways and half-lives under UV/ozone exposure .

Q. How can researchers design experiments to differentiate between synergistic and antagonistic effects in this compound-based multicomponent systems?

- Answer : Use factorial design (e.g., Box-Behnken or central composite design) to:

- Vary concentrations of this compound and co-additives (e.g., polymers, metal ions).

- Quantify interactions via response surface methodology (RSM).

- Validate with isobolographic analysis to classify synergy/antagonism thresholds .

Methodological Guidelines

- Data Reporting : Follow Beilstein Journal standards: Include experimental details (e.g., instrument models, calibration protocols) in the main text or supplementary materials. Use SI Appendix for raw datasets .

- Ethical Compliance : For toxicity studies, adhere to OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and declare ethical approvals for animal/human cell research .

- Conflict Resolution : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework to mitigate bias in contradictory findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.